6,8-Difluorochroman-4-one

Description

The exact mass of the compound 6,8-Difluorochroman-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,8-Difluorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQNYCVNEQXHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372413 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259655-01-1 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,8-Difluorochroman-4-one chemical properties and structure

An In-Depth Technical Guide to 6,8-Difluorochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

6,8-Difluorochroman-4-one is a fluorinated heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. As a member of the chromanone family, it possesses a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold and intermediate in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 6,8-Difluorochroman-4-one, covering its chemical structure, properties, a robust synthesis protocol with mechanistic insights, and its applications in the field of drug discovery.

Core Chemical Identity and Physicochemical Properties

6,8-Difluorochroman-4-one, also known as 6,8-Difluoro-2,3-dihydro-4H-chromen-4-one, is characterized by a bicyclic system where a benzene ring is fused to a dihydropyran-4-one ring.[4] The fluorine atoms at positions 6 and 8 are strong electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the entire molecule.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 259655-01-1 | [4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [4][5] |

| Molecular Weight | 184.14 g/mol | [4] |

| IUPAC Name | 6,8-difluoro-2,3-dihydrochromen-4-one | [4] |

| Synonyms | 6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |

| LogP (calculated) | 1.93 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

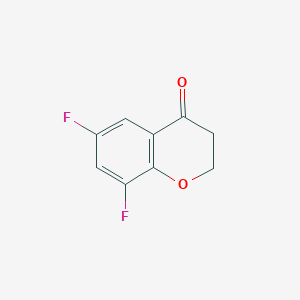

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of 6,8-Difluorochroman-4-one.

Synthesis and Mechanistic Rationale

The synthesis of substituted chroman-4-ones can be achieved through various established routes. A highly effective and common method involves an intramolecular cyclization reaction.[6] The proposed protocol below leverages this strategy, starting from commercially available 2,4-difluorophenol.

Experimental Protocols: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 2,4-Difluorophenol

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

-

Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(3,5-difluoro-2-hydroxyphenyl)-3-chloropropan-1-one.

Step 2: Intramolecular Cyclization to 6,8-Difluorochroman-4-one

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the heterocyclic ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 6,8-Difluorochroman-4-one.

Causality and Field-Proven Insights

-

Choice of Catalyst: Aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The reaction is directed ortho to the hydroxyl group due to its strong activating and directing effect.

-

Intramolecular Cyclization: This step is an example of an intramolecular Williamson ether synthesis. The use of a mild base like K₂CO₃ is crucial to deprotonate the phenol without promoting side reactions. The intramolecular nature of this reaction is entropically favored, leading to efficient ring closure.

Mandatory Visualization: Synthesis Workflow

Caption: Synthetic workflow for 6,8-Difluorochroman-4-one.

Applications in Drug Discovery and Medicinal Chemistry

The chromanone scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular importance. The introduction of fluorine can enhance drug efficacy by improving metabolic stability, increasing binding affinity to target proteins, and modulating bioavailability.[3]

-

Scaffold for Bioactive Molecules: Chromanones have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][7] 6,8-Difluorochroman-4-one serves as an excellent starting point for the synthesis of compound libraries to screen for novel therapeutic agents. For instance, derivatives of chroman-4-one have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[8]

-

Key Pharmaceutical Intermediate: This molecule is a valuable building block for constructing more complex pharmaceutical agents. Its structure is analogous to 5,7-difluorochroman-4-one, a known precursor to Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric disorders.[2] This highlights the potential of 6,8-Difluorochroman-4-one as a key intermediate for a new generation of drugs.

Mandatory Visualization: Role in Drug Discovery

Caption: Logical workflow of 6,8-Difluorochroman-4-one in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 6,8-Difluorochroman-4-one. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on structurally related fluorinated compounds.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Fire Safety: In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or chemical foam.[9] Hazardous combustion products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

6,8-Difluorochroman-4-one is a highly valuable molecule for chemical and pharmaceutical research. Its combination of a privileged chromanone core with the strategic placement of fluorine atoms provides a unique set of properties that are advantageous for drug design. The robust synthetic accessibility and potential for diverse chemical modification underscore its importance as both a foundational scaffold and a key intermediate. For researchers and scientists in drug development, 6,8-Difluorochroman-4-one represents a promising platform for the discovery and synthesis of next-generation therapeutic agents.

References

-

PubChem. 6,8-Difluoro-3-phenyl-chroman-4-one. National Center for Biotechnology Information. Available from: [Link]

-

CP Lab Safety. 6,8-Difluorochroman-4-one, 95% Purity. Available from: [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Available from: [Link]

-

ChemWhat. 6,7-difluorochroman-4-one CAS#: 1092349-93-3. Available from: [Link]

-

PubChem. 7,8-Difluorochroman-4-one. National Center for Biotechnology Information. Available from: [Link]

-

Valdivia, C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. MDPI. Available from: [Link]

-

Kamat, V. P., et al. (2012). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Indian Journal of Chemistry - Section B. ResearchGate. Available from: [Link]

-

Pinto, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Pharmaceuticals. PMC - NIH. Available from: [Link]

-

NOPR. Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Available from: [Link]

-

CAS Common Chemistry. L-Lactic acid. Available from: [Link]

-

Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. PubMed. Available from: [Link]

-

Yilmaz, E. I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. PubMed. Available from: [Link]

-

Goldstein, D. M., et al. (2011). Discovery of ... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. PubMed. Available from: [Link]

-

PubChem. L-Lactic acid. National Center for Biotechnology Information. Available from: [Link]

-

Gümüş, M., et al. (2016). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. MDPI. Available from: [Link]

-

PubChem. Lactic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Tan, W. K., et al. (2022). On the Origins of Some Spectroscopic Properties of “Purple Iron” (the Tetraoxoferrate(VI) Ion) and Its Pourbaix Safe-Space. Molecules. MDPI. Available from: [Link]

-

Api, A. M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, 2,6,8-trimethylnonan-4-one, CAS Registry Number 123-18-2. Food and Chemical Toxicology. PubMed. Available from: [Link]

-

DESI Collaboration, et al. (2025). Data Release 1 of the Dark Energy Spectroscopic Instrument. ResearchGate. Available from: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicea.com [chemicea.com]

A Technical Guide to the Spectroscopic Characterization of 6,8-Difluorochroman-4-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6,8-Difluorochroman-4-one using modern spectroscopic techniques. As a fluorinated heterocyclic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Unambiguous structural confirmation is paramount for its application in drug development and scientific research. This document outlines detailed methodologies and expert insights for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing predictive analysis based on established principles, this guide serves as an essential resource for researchers, scientists, and quality control professionals.

Introduction to 6,8-Difluorochroman-4-one

6,8-Difluorochroman-4-one (CAS No. 259655-01-1) is a synthetic organic compound featuring a chroman-4-one core substituted with two fluorine atoms on the aromatic ring.[3][4] The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active molecules.[5] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of particular interest to drug development professionals.

Given the importance of this structural motif, rigorous analytical characterization is essential to verify its identity, purity, and stability. This guide provides the theoretical and practical foundation for achieving this through a multi-pronged spectroscopic approach.

Molecular Structure

The chemical structure of 6,8-Difluorochroman-4-one, with the IUPAC name 6,8-difluoro-2,3-dihydro-4H-chromen-4-one, is presented below.[4] The numbering convention used throughout this guide is specified in the diagram.

Figure 1. Structure of 6,8-Difluorochroman-4-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6,8-Difluorochroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

Principle of Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time is necessary to ensure full magnetization recovery between pulses.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,8-Difluorochroman-4-one in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay (D1) of 1-2 seconds, acquisition time of 3-4 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) or the residual solvent signal.[10]

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three methylene protons and the two aromatic protons.

-

H2 Protons (~4.5 ppm): These protons on the carbon adjacent to the ether oxygen (C2) are expected to appear as a triplet. They are deshielded by the electronegative oxygen. The signal will be split by the adjacent H3 protons.

-

H3 Protons (~2.8 ppm): These protons on the carbon adjacent to the carbonyl group (C3) are also expected to appear as a triplet, split by the H2 protons.

-

H7 Proton (~7.2-7.4 ppm): This aromatic proton is expected to appear as a triplet of doublets (td) or a complex multiplet. It is coupled to the adjacent H5 proton (³JHH) and to the two fluorine atoms at positions 6 and 8 (³JHF and ⁵JHF).

-

H5 Proton (~7.0-7.2 ppm): This aromatic proton is expected to appear as a doublet of doublets (dd) or a multiplet, coupled to the H7 proton (³JHH) and the fluorine at position 6 (⁴JHF).

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

A proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons in the molecule are chemically non-equivalent. The fluorine atoms will cause splitting of the signals for the carbons to which they are attached and adjacent carbons (C-F coupling).

-

Carbonyl Carbon (C4, ~185-195 ppm): The ketone carbonyl carbon is the most deshielded and appears furthest downfield.[7]

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a, ~110-160 ppm): These six carbons will appear in the aromatic region. The carbons directly bonded to fluorine (C6 and C8) will show large one-bond C-F coupling constants (¹JCF ~240-260 Hz) and will be significantly downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Aliphatic Carbons (C2, C3, ~25-70 ppm): The C2 carbon, attached to the ether oxygen, will be further downfield (~65-70 ppm) than the C3 carbon (~35-40 ppm).[5]

Predicted ¹⁹F NMR Spectrum: Analysis and Interpretation

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms.[9]

-

F6 and F8 Signals (~ -100 to -130 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms. Their exact chemical shifts are sensitive to the electronic environment.[11] Each signal will likely appear as a multiplet due to coupling with the aromatic protons (H5 and H7).

| Predicted Spectroscopic Data Summary (NMR) | |

| Technique | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | ~ 4.5 (2H) |

| ~ 2.8 (2H) | |

| ~ 7.2-7.4 (1H) | |

| ~ 7.0-7.2 (1H) | |

| ¹³C NMR | ~ 185-195 |

| ~ 110-160 | |

| ~ 65-70 | |

| ~ 35-40 | |

| ¹⁹F NMR | ~ -100 to -130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Principle of Causality: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for solid samples as it requires minimal sample preparation and avoids potential moisture contamination from KBr, providing a cleaner spectrum.

-

Sample Preparation: Place a small amount of the solid 6,8-Difluorochroman-4-one directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum: Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group, the C-F bonds, and the aromatic ring.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1680-1700 | C=O (Ketone) Stretch |

| ~1600, ~1480 | C=C Aromatic Ring Stretch |

| ~1250-1350 | Aryl C-O Stretch |

| ~1100-1250 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Principle of Causality: Electron Impact (EI) is a "hard" ionization technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique often used with High-Resolution Mass Spectrometry (HRMS) to accurately determine the molecular formula by observing the protonated molecule [M+H]⁺ with minimal fragmentation.[12]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the sample directly for EI analysis.

-

Instrument Setup: Use a mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).

-

Data Acquisition (EI):

-

The sample is vaporized and bombarded with high-energy electrons (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

-

Data Acquisition (HRMS-ESI):

-

The sample solution is infused into the ESI source.

-

The instrument is calibrated to ensure high mass accuracy. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Predicted Mass Spectrum: Analysis and Interpretation

-

Molecular Ion (M⁺•): The molecular formula is C₉H₆F₂O₂.[4][13] The exact molecular weight is 184.0336 g/mol . In an EI spectrum, a peak at m/z = 184 should be observed, corresponding to the molecular ion. A high-resolution mass spectrum (HRMS) should confirm this mass to within a few parts per million (ppm).

-

Key Fragmentation Patterns: Chromanones can undergo characteristic fragmentation. A common pathway is a retro-Diels-Alder (rDA) reaction, which would involve cleavage of the dihydropyranone ring. This could lead to fragments corresponding to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z = 156. Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation pathway for ketones.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 6,8-Difluorochroman-4-one requires a synergistic interpretation of all spectroscopic data. The workflow below illustrates how these techniques are integrated for a conclusive structural assignment.

Figure 2. Integrated workflow for the structural confirmation of 6,8-Difluorochroman-4-one.

Conclusion

The structural characterization of 6,8-Difluorochroman-4-one is definitively achieved through the combined application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides unique and complementary information. While NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen-fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. This integrated analytical approach ensures the unambiguous identification and quality assessment of this important fluorinated building block, which is critical for its successful application in research and development.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".

- The Royal Society of Chemistry. (2014). Supporting information for "Variation of guest selectivity within [Fe4L4]8+ tetrahedral cages through subtle modification of the face-capping ligand".

- The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article.

- CymitQuimica. (n.d.). 6,8-Difluorochroman-4-one.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a related article on magnesium complexes.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244).

- ChemScene. (n.d.). 6,8-Difluorochroman-4-one.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors [Data set]. Journal of Medicinal Chemistry.

- University of Ottawa. (n.d.). 13 Carbon NMR.

- University of Calgary. (n.d.). 13C-NMR.

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I.

- CP Lab Safety. (n.d.). 6,8-Difluorochroman-4-one, 95% Purity.

- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal.

- Madkour, H. F. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.

- Pinto, D. C. G. A., et al. (2023).

- Wang, Y., et al. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

- da Silva, A. B., et al. (2022). Dereplication of Phenolic Compounds from Stryphnodendron adstringens (Mart.) Coville Bark Extract by UPLC-ESI-QTOF-MS/MS and Molecular Networking. Journal of the Brazilian Chemical Society.

- PubChem. (n.d.). 6,8-Difluoro-2-tetralone. National Center for Biotechnology Information.

- Xu, Y., et al. (2016). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of The American Society for Mass Spectrometry, 27(5), 857–866.

- Michigan State University. (n.d.). Mass Spectrometry.

- PubChem. (n.d.). 5,7-Difluorochroman-4-one. National Center for Biotechnology Information.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- University of Wisconsin-River Falls. (2015). Mass Spectroscopy.

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6,8-Difluorochroman-4-one | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. epfl.ch [epfl.ch]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

Biological activity of fluorinated chroman-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman-4-One Derivatives

Abstract

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its therapeutic properties, leveraging fluorine's unique electronic characteristics to improve metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated chroman-4-one derivatives. We delve into their significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. For each area, this guide synthesizes the current understanding of their mechanisms of action, presents structure-activity relationship (SAR) insights, and provides detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile class of compounds.

The Chroman-4-One Scaffold and the Strategic Role of Fluorination

The Chroman-4-One Core: A Foundation for Bioactivity

Chroman-4-ones, characterized by a benzene ring fused to a dihydro-γ-pyranone ring, are a prominent class of heterocyclic compounds.[4] This structural motif is prevalent in nature, particularly in flavonoids like flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones), which are known to exhibit a wide array of pharmacological effects.[2][3] The versatility of the chroman-4-one scaffold allows for substitutions at various positions, enabling fine-tuning of its biological profile and making it an attractive starting point for drug design.[1]

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[3] The rationale behind this approach is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with enzyme active sites, thereby increasing the binding affinity and potency of the molecule.[3]

-

Modulated Lipophilicity: The addition of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[3]

-

Conformational Control: Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can influence the conformation of the molecule, locking it into a more biologically active shape.

Synthesis Strategies for Fluorinated Chroman-4-One Derivatives

The synthesis of fluorinated chroman-4-one derivatives typically begins with appropriately fluorinated phenols or 2'-hydroxyacetophenones. A common and effective method is the acid-catalyzed intramolecular cyclization of fluorinated 2'-hydroxychalcones, which are themselves formed by the condensation of fluorinated 2'-hydroxyacetophenones with various benzaldehydes.[5] More advanced, one-pot procedures utilizing catalysts such as p-toluenesulfonic acid or gold(I) have also been developed to streamline access to these compounds.[3][6]

Caption: Generalized synthetic workflow for fluorinated chroman-4-ones.

Anticancer Activity

Fluorinated chroman-4-one derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.

Key Mechanisms of Action

-

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[3] Its inhibition is a validated strategy for treating hormone-dependent breast cancers.[3] Certain fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors, with compounds like 6-fluoro-3-(pyridin-3-yl)chroman-4-one showing IC₅₀ values in the sub-micromolar range.[3][7] The fluorine atom can enhance binding within the enzyme's active site, leading to increased potency compared to non-fluorinated analogues.[3]

-

Sirtuin 2 (SIRT2) Inhibition: Sirtuins are a class of histone deacetylases involved in cell cycle regulation, and their inhibition can lead to antiproliferative effects.[1][8] Several chroman-4-one derivatives have been developed as selective SIRT2 inhibitors.[8][9] Halogen substitution, particularly at the 6- and 8-positions of the chroman-4-one ring, is often crucial for high potency.[1] This inhibition leads to increased acetylation of proteins like α-tubulin, disrupting microtubule function and inducing cell cycle arrest.[9]

-

Induction of Oxidative Stress: Some derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS) within cancer cells.[10] This increase in intracellular ROS, coupled with a decrease in cellular antioxidants like glutathione (GSH), leads to significant DNA damage and triggers programmed cell death (apoptosis) or autophagy.[10]

Caption: Key anticancer mechanisms of fluorinated chroman-4-ones.

Data Summary: Anticancer Activity

The following table summarizes the in vitro activity of selected fluorinated chroman-4-one derivatives against various cancer cell lines.

| Compound Name/Description | Target Cell Line | Activity (IC₅₀) | Reference |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase (enzymatic assay) | 0.8 µM | [3][7] |

| 6-fluoro-3-phenylchroman-4-one | MCF-7 (Breast Cancer) | 44 µM | [3] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzymatic assay) | 1.5 µM | [1] |

| 6-bromo-8-chloro-chroman-4-one derivative | A549 (Lung Carcinoma) | ~15 µM | [8][9] |

| 3-benzylidene-fluorinated chromanones | T47D (Breast Cancer) | 1.42 - 2.92 µM | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12][13] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells is the basis for this colorimetric assay.[13]

A. Materials and Reagents

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Fluorinated chroman-4-one test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

B. Step-by-Step Procedure

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Exposure: Incubate the treated plate for 48-72 hours under the same conditions. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[14]

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antiviral Activities

The structural versatility of fluorinated chroman-4-ones also imparts them with significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Spectrum

Studies have shown that fluorinated chroman-4-one and related chromone derivatives possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[4][15][16] Structure-activity relationship (SAR) analysis reveals that lipophilicity and specific substitution patterns are key determinants of potency. For instance, in some series, the presence of methoxy groups on the B-ring of homoisoflavonoid derivatives enhanced bioactivity, while adding bulky alkyl chains to the hydroxyl group at position 7 reduced it.[15][16]

Antiviral Potential Against Influenza Virus

Particularly noteworthy is the demonstrated efficacy of fluorinated 2-arylchroman-4-ones against the influenza A virus.[6] A systematic screening of numerous derivatives identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a highly potent inhibitor of the A/Puerto Rico/8/34 (H1N1) strain, with an IC₅₀ of 6 µM and a high selectivity index (SI = 150).[6] This compound was also effective against other influenza strains, highlighting its potential as a scaffold for developing new anti-influenza therapeutics.[6]

Data Summary: Antimicrobial and Antiviral Activity

| Compound Description | Target Organism | Activity (MIC or IC₅₀) | Reference |

| Fluorinated chromone derivatives | S. aureus, E. coli | Moderate to good activity | |

| 7-Hydroxychroman-4-one derivatives | Candida species | Potent activity | [15][16] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) | IC₅₀ = 6 µM | [6] |

| 2-propyl-4-chromanol derivative | M. tuberculosis | MIC = 12.5 µg/mL | [17] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a gold-standard method for quantifying the in vitro antimicrobial activity of a compound.[18][19] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[18]

A. Materials and Reagents

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Sterile 96-well U-bottom microplates

-

Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

B. Step-by-Step Procedure

-

Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: In the first column, add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a range of decreasing concentrations.

-

Control Wells: Designate column 11 as the positive growth control (broth and inoculum only) and column 12 as the sterility control (broth only).

-

Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Experimental workflow for MIC determination by broth microdilution.

Anti-inflammatory and Neuroprotective Potential

While research is more established in the anticancer and antimicrobial fields, the underlying pharmacology of fluorinated chroman-4-ones suggests strong potential as anti-inflammatory and neuroprotective agents.

Modulating Inflammatory Pathways

Inflammation is a biological response mediated by complex signaling pathways, including the activation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors such as NF-κB.[20] Flavonoids are well-known for their anti-inflammatory properties, often acting by inhibiting these key mediators.[3] It is mechanistically plausible that fluorinated chroman-4-ones could exhibit similar or enhanced activity. Standard in vitro assays, such as the inhibition of heat-induced albumin denaturation (a model for protein damage in inflammation) or direct enzyme inhibition assays, are used for preliminary screening.[21][22]

Neuroprotection via Sirtuin Inhibition

The involvement of sirtuins in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease makes them attractive therapeutic targets.[1] As potent SIRT2 inhibitors, fluorinated chroman-4-ones hold promise for neuroprotection. The evaluation of neuroprotective action often involves cell-based assays where neuronal cells are challenged with a neurotoxin (e.g., glutamate, H₂O₂) in the presence and absence of the test compound.[23][24] Efficacy is measured by the compound's ability to preserve cell viability and function.[25]

Experimental Protocol: In Vitro Anti-inflammatory Assessment (Inhibition of Albumin Denaturation)

This simple and cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the denaturation of protein (bovine serum albumin, BSA) when heated.[21][22]

A. Materials and Reagents

-

Bovine Serum Albumin (BSA), 1% solution in distilled water

-

Test compounds dissolved in DMSO

-

Phosphate-Buffered Saline (PBS, pH 6.4)

-

Diclofenac Sodium (positive control)

-

Spectrophotometer

B. Step-by-Step Procedure

-

Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Controls: Prepare a positive control using Diclofenac Sodium and a negative control containing only BSA, PBS, and the vehicle (DMSO).

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Future Outlook and Conclusion

Fluorinated chroman-4-one derivatives represent a highly promising and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as anticancer agents, particularly through mechanisms like aromatase and SIRT2 inhibition, is well-supported by initial studies. Furthermore, their potent antimicrobial and antiviral activities, especially against challenging pathogens like influenza virus, position them as valuable leads for the development of new anti-infective drugs.

While the anti-inflammatory and neuroprotective potentials are less explored, they present logical and exciting avenues for future research. The next critical steps in the development of these compounds will involve:

-

Lead Optimization: Expanding SAR studies to further enhance potency and selectivity.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer, infection, and inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, excretion) and safety profiles of lead candidates.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Bahar, E., Han, S. Y., Kim, H., & Yoon, H. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Prevention. [Link]

-

Panda, S., & Mohanta, Y. K. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

-

Li, M., et al. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Politanskaya, L., et al. (2024). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. [Link]

-

Keller, M., & Bickford, J. (2014). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Unknown Author. (n.d.). Synthesis and antimicrobial evaluations of some novel fluorinated chromones and pyrazoles. Semantic Scholar. [Link]

-

Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. PubMed. [Link]

-

Singh, R. (2016). In vitro methods of screening of anticancer agents. Slideshare. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

Klancnik, A., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]

-

Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Aprofood. [Link]

-

Unknown Author. (2024). In vitro anticancer assay: Significance and symbolism. Academic Accelerator. [Link]

-

Politanskaya, L., et al. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. [Link]

-

Politanskaya, L., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]

-

Li, M., et al. (2013). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. PubMed. [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

-

Madhuranga, K. T. D., & Samarakoon, S. R. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Various Authors. (2016). What are the methods to find out anti inflammatory acitivity of plant extracts? ResearchGate. [Link]

-

Poeta, E., & Massenzio, F. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

-

Sosnovskikh, V. Y., & Moshkin, V. S. (2012). Synthesis and some properties of 2-(polyfluoroalkyl)chroman-4-ols and 2-(polyfluoroalkyl)chroman-4-ones. ResearchGate. [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

-

Wolf, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. [Link]

-

Schemies, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

- Wolf, M., et al. (2014).

-

de Cássia da Silveira e Sá, R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Malarz, J., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. NIH National Library of Medicine. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]

-

Asgari, D., & Ramezanpour, S. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Lu, X., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Publications. [Link]

-

Mphahlele, M. J., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 14. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6,8-Difluorochroman-4-one: A Technical Guide to Putative Targets and Validation Strategies

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,8-Difluorochroman-4-one, a fluorinated chromanone derivative. By synthesizing the known biological activities of the chromanone core with the physicochemical advantages of fluorine substitution, we delineate a rational approach for identifying and validating its therapeutic potential in neurodegenerative disorders, inflammation, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from hypothesized mechanisms to experimental validation.

Introduction: The Rationale for Investigating 6,8-Difluorochroman-4-one

Chroman-4-one, a heterocyclic compound, serves as a foundational structure for a multitude of natural and synthetic molecules with significant biological activities.[1] The absence of the C2-C3 double bond distinguishes it from the related chromones, leading to notable differences in its pharmacological profile.[1] The broader class of chromanones has been extensively explored, revealing a wealth of therapeutic promise. Natural and synthetic chromanone analogs have demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, among others.[1]

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation.[2][3] These modifications can lead to enhanced membrane permeability, increased binding affinity for target proteins, and improved metabolic stability, ultimately resulting in a more robust and effective therapeutic agent.[2][4]

While extensive research exists for the broader chromanone class, 6,8-Difluorochroman-4-one remains a largely unexplored entity in the public scientific literature. However, a patent has listed this molecule as a potential intermediate in the synthesis of more complex compounds, and a closely related structure, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, has shown promising antiviral activity against the influenza A virus.[5][6] This guide, therefore, extrapolates from the known pharmacology of chromanone derivatives and the principles of fluorine in medicinal chemistry to propose and detail the investigation of high-potential therapeutic targets for 6,8-Difluorochroman-4-one.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of the chromanone scaffold, three primary therapeutic areas present the most promising avenues for the investigation of 6,8-Difluorochroman-4-one: Neurodegenerative Diseases, Inflammation, and Oncology.

Neurodegenerative Disorders: A Multi-Target Approach

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates the development of multi-target agents.[7] Chromanone derivatives have shown significant promise in this area by modulating key enzymes involved in neurotransmitter regulation and oxidative stress.[7]

Potential Targets:

-

Monoamine Oxidase A and B (MAO-A & MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B is a validated strategy in Parkinson's disease to increase dopamine levels.[8] Chromone-based compounds have been identified as potent and selective MAO-B inhibitors.[8] The electron-withdrawing nature of the fluorine atoms in 6,8-Difluorochroman-4-one could enhance its binding affinity to the flavin cofactor in the active site of MAO enzymes.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine.[9] Numerous chromanone-based compounds have been developed as potent AChE inhibitors.[7]

Proposed Signaling Pathway Involvement:

Caption: Proposed mechanism of 6,8-Difluorochroman-4-one in neuroprotection.

Inflammatory Conditions: Modulating Key Signaling Cascades

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Some chromanones have been shown to suppress NF-κB activation.[11]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of inflammatory mediators like TNF-α and IL-6.[12][13][14][15][16] Inhibition of this pathway is a target for anti-inflammatory drug development.

Proposed Signaling Pathway Involvement:

Caption: Hypothesized anti-inflammatory action of 6,8-Difluorochroman-4-one.

Oncology: Inducing Cell Death and Inhibiting Proliferation

The chromanone scaffold is present in several natural products with known anticancer activity.[1] These compounds can induce apoptosis and inhibit the proliferation of cancer cells.

Potential Targets:

-

Induction of Oxidative Stress: Some chromanone derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

-

Modulation of Apoptotic Pathways: Chromanones can influence the expression of key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[17]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Some chromone derivatives have been shown to down-regulate the expression of CDK4, a key regulator of the cell cycle, leading to cell cycle arrest.[17]

Proposed Workflow for Anticancer Evaluation:

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. assaygenie.com [assaygenie.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6,8-Difluorochroman-4-one as a Potential Akt1 Kinase Inhibitor

This guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of 6,8-Difluorochroman-4-one, a novel small molecule, against the serine/threonine-protein kinase Akt1. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and design. We will delve into the scientific rationale behind the selection of our target, the meticulous preparation of both the ligand and the protein, the execution of the docking simulation, and the critical analysis of the resulting data. Our approach is grounded in established scientific principles and leverages industry-standard software to provide a reproducible and robust workflow.

Introduction: The Therapeutic Potential of Chroman-4-ones and the Significance of Akt1

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including flavonoids and their derivatives.[1] These compounds have garnered significant attention for their diverse pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] The anticancer potential of chroman-4-one derivatives is particularly compelling, with studies suggesting their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[2]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[4] The serine/threonine kinase Akt1, a central node in this pathway, plays a pivotal role in promoting cell survival, proliferation, and growth.[5] Its overactivation is a hallmark of many malignancies, making it a prime therapeutic target for the development of novel anticancer agents.[4] The exploration of chroman-4-one derivatives as potential Akt1 inhibitors is therefore a promising avenue for cancer drug discovery.[2]

This guide will focus on 6,8-Difluorochroman-4-one, a synthetic derivative of the chroman-4-one family. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, often enhancing its metabolic stability, binding affinity, and membrane permeability. We will employ in silico techniques, specifically molecular docking, to investigate the potential of 6,8-Difluorochroman-4-one to bind to and inhibit Akt1. In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and to gain insights into the molecular basis of drug-receptor interactions.[6]

The In Silico Workflow: A Rationale-Driven Approach

Our in silico investigation will follow a structured workflow, with each step underpinned by a clear scientific rationale. This ensures the integrity and validity of our findings.

Caption: The stepwise process of preparing the ligand for molecular docking.

Protein Preparation: Refining the Crystal Structure for Docking

For our study, we have selected the crystal structure of human Akt1 in complex with an inhibitor, PDB ID: 4EKL. [7]This structure provides a high-resolution view of the ATP-binding site, which is our target for docking. However, raw PDB files are not immediately suitable for docking and require careful preparation.

Protocol for Protein Preparation:

-

PDB File Acquisition: The PDB file for 4EKL is downloaded from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.

-

Initial Cleaning: The PDB file is loaded into a molecular visualization program like UCSF Chimera or PyMOL. All non-essential components, such as water molecules, co-crystallized ligands, and any other heteroatoms, are removed. Water molecules can interfere with the docking process and are generally removed unless they are known to play a critical role in ligand binding.

-

Addition of Hydrogen Atoms: Crystal structures determined by X-ray crystallography typically do not include hydrogen atoms. These are essential for accurate charge calculations and for defining the hydrogen-bonding potential of the protein. Therefore, polar hydrogens (hydrogens attached to electronegative atoms like oxygen and nitrogen) are added. [8][9]4. Charge Assignment: Just as with the ligand, partial atomic charges must be assigned to the protein atoms. Kollman charges are a common choice for proteins in docking studies.

-

File Format Conversion: The prepared protein is then saved in the PDBQT format, making it compatible with AutoDock Vina.

Caption: The workflow for preparing the protein structure for molecular docking.

PART 2: The Molecular Docking Simulation

With our ligand and protein meticulously prepared, we can now proceed to the core of our in silico experiment: the molecular docking simulation.

Defining the Binding Site: Grid Box Generation

Molecular docking is a computationally intensive process. To make it more efficient and targeted, we define a specific region of the protein, the "binding site," where the docking algorithm will attempt to place the ligand. This is done by generating a "grid box."

For our study, the grid box will be centered on the ATP-binding site of Akt1. The location of the co-crystallized inhibitor in the 4EKL structure provides an excellent guide for positioning this grid box. The size of the grid box is also a critical parameter; it must be large enough to accommodate the ligand in various orientations but not so large as to make the conformational search computationally prohibitive.

Running the Docking Simulation with AutoDock Vina

We will use AutoDock Vina, a widely used and well-validated docking program, for our simulation. [10]Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. It uses a sophisticated scoring function to estimate the binding affinity of different ligand poses.

The docking process will generate a series of possible binding poses for 6,8-Difluorochroman-4-one within the Akt1 active site, each with a corresponding binding affinity score (in kcal/mol). A more negative binding affinity indicates a more favorable predicted interaction.

PART 3: Analysis and Interpretation of Docking Results

Binding Affinity and Pose Analysis

The primary quantitative output from AutoDock Vina is the binding affinity. We will examine the binding affinities of the top-ranked poses. The pose with the lowest binding energy is considered the most likely binding mode.

| Docking Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger predicted binding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. A low RMSD between different poses suggests a well-defined binding mode. |

Visualization of Protein-Ligand Interactions

To understand the molecular basis of the predicted binding, we will visualize the top-ranked docking pose in the context of the Akt1 active site. This is done using molecular graphics software such as PyMOL or BIOVIA Discovery Studio.

This visualization allows us to identify key interactions between 6,8-Difluorochroman-4-one and the amino acid residues of the Akt1 binding pocket. We will look for:

-

Hydrogen Bonds: These are strong, directional interactions that are crucial for high-affinity binding.

-

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein that contribute significantly to binding.

-

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.

Caption: A logical diagram illustrating the analysis of protein-ligand interactions.

By carefully analyzing these interactions, we can develop a hypothesis about how 6,8-Difluorochroman-4-one might inhibit Akt1 activity. The presence of strong and numerous interactions with key residues in the ATP-binding site would lend support to its potential as an inhibitor.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of 6,8-Difluorochroman-4-one against Akt1. By following these detailed protocols, researchers can gain valuable insights into the potential of this and other novel compounds as kinase inhibitors.

The results of this in silico study provide a strong foundation for further experimental validation. The next logical steps would involve in vitro assays to determine the actual inhibitory activity of 6,8-Difluorochroman-4-one against Akt1 and its effects on cancer cell lines. The synergy between computational and experimental approaches is crucial for accelerating the drug discovery and development process.

References

- Vertex AI Search. (n.d.). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.

-

ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

BioSolveIT. (n.d.). Energy Minimization of Structures and Ligand Complexes. Retrieved from [Link]

-

Deep Origin. (n.d.). Energy Minimization - Computational Chemistry Glossary. Retrieved from [Link]

-

Wikipedia. (n.d.). AKT1. Retrieved from [Link]

-

PubMed Central. (n.d.). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. Retrieved from [Link]

-

ResearchGate. (2022, April 1). How to convert a 2D compound/ structure to 3D for use in molecular docking?. Retrieved from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

YouTube. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. Retrieved from [Link]

-

PyRx. (2009, February 6). Preparing Ligands for Docking. Retrieved from [Link]

-

Anoop Johny. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

-

PubMed Central. (2021, June 30). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]

-

Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx?. Retrieved from [Link]

-

Omics tutorials. (2024, October 8). A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule. Retrieved from [Link]

-

PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved from [Link]

-

ResearchGate. (2017, June 6). What is the reason behind we have to add hydrogen atoms during the protein optimization for molecular docking?. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

-

YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

-

Lan Vu. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved from [Link]

-

YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

-

RCSB PDB. (2012, May 23). 4EKL: Akt1 with GDC0068. Retrieved from [Link]

Sources

- 1. From 2D to 3D: Visualizing Modified Molecules in SAMSON – SAMSON Blog [blog.samson-connect.net]

- 2. youtube.com [youtube.com]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. researchgate.net [researchgate.net]